![molecular formula C12H19FO2Si B2409504 3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol CAS No. 1881329-11-8](/img/structure/B2409504.png)
3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol is an organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenol ring, which also contains a fluorine atom. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol typically involves the protection of the hydroxyl group of 4-fluorophenol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
4-Fluorophenol+TBDMSCl→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The fluorine atom can be reduced under specific conditions.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.
Major Products
Oxidation: Formation of 4-fluoroquinone derivatives.
Reduction: Formation of 4-fluorocyclohexanol derivatives.
Substitution: Formation of various phenolic derivatives depending on the substituent introduced.
Scientific Research Applications
3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol is utilized in several scientific research fields:
Chemistry: As a protected phenol intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving phenolic substrates.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol involves the reactivity of the phenolic hydroxyl group, which is protected by the TBDMS group. This protection allows for selective reactions at other sites of the molecule without interference from the hydroxyl group. The TBDMS group can be removed under mild conditions, revealing the reactive phenol for further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Tert-butyldimethylsilyl)oxy]propanal
- (Tert-butyldimethylsilyloxy)acetaldehyde
- 3-[(Tert-butyldimethylsilyl)oxy]benzeneboronic acid
Uniqueness
3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol is unique due to the presence of both a fluorine atom and a TBDMS-protected phenol group. This combination provides distinct reactivity patterns and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-4-fluorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FO2Si/c1-12(2,3)16(4,5)15-11-8-9(14)6-7-10(11)13/h6-8,14H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGJUGABGPKTJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
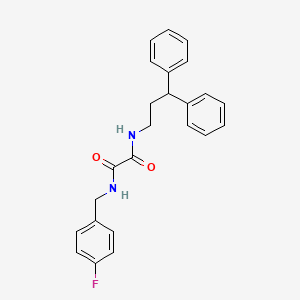
![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride](/img/structure/B2409423.png)
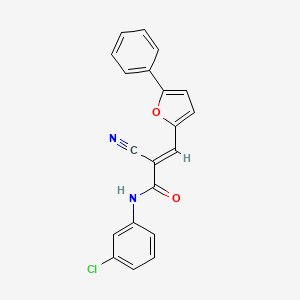
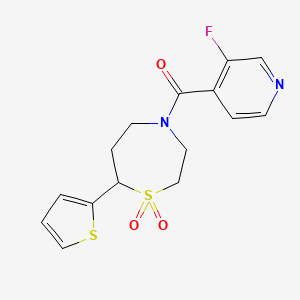
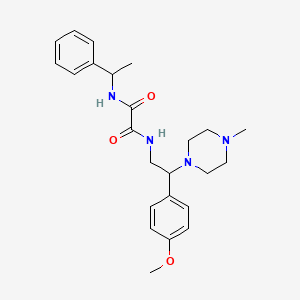
![4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/new.no-structure.jpg)
![2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2409435.png)
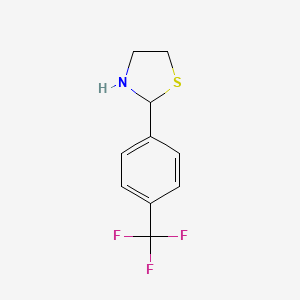
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2409437.png)
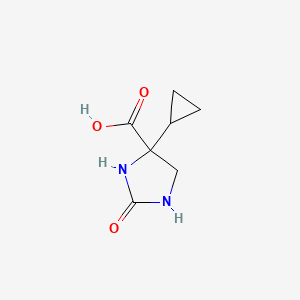
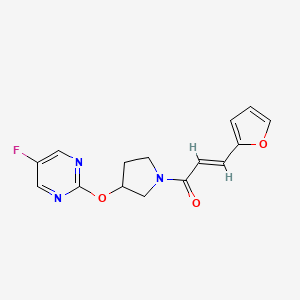
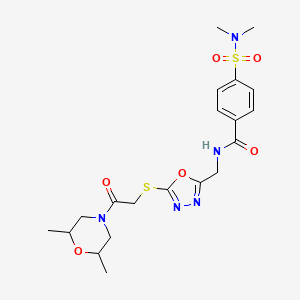
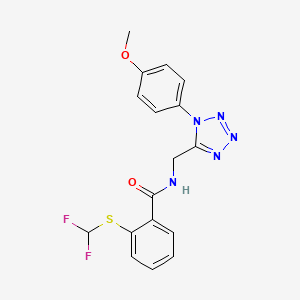
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzohydrazide](/img/structure/B2409444.png)
